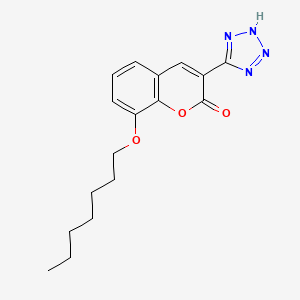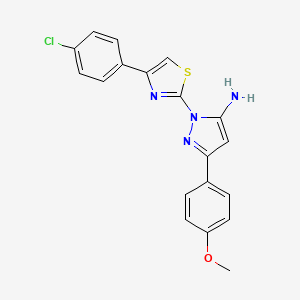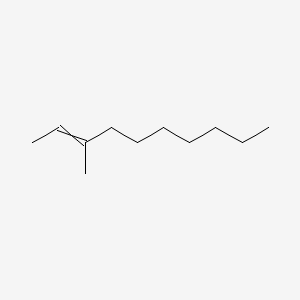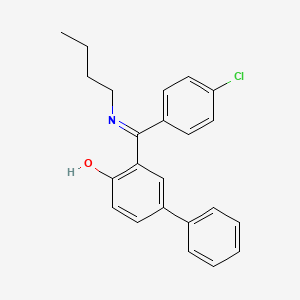![molecular formula C7H13N3 B14438404 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile CAS No. 76680-62-1](/img/structure/B14438404.png)
2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile is an organic compound with the molecular formula C7H13N3 It is characterized by the presence of a hydrazone functional group, which is formed by the reaction of a hydrazine with a ketone or aldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile typically involves the reaction of 2-methyl-3-oxopropanenitrile with isopropylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control of reaction conditions, higher yields, and improved safety. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones.
Scientific Research Applications
2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile involves its interaction with biological molecules through the hydrazone functional group. This group can form stable complexes with metal ions and can act as a ligand in coordination chemistry. The compound can also interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]butanenitrile
- 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]pentanenitrile
- 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]hexanenitrile
Uniqueness
2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile is unique due to its specific hydrazone functional group and the presence of a nitrile group. These functional groups confer distinct chemical reactivity and potential applications in various fields. The compound’s structure allows for versatile modifications, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
76680-62-1 |
|---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-methyl-3-(2-propan-2-ylidenehydrazinyl)propanenitrile |
InChI |
InChI=1S/C7H13N3/c1-6(2)10-9-5-7(3)4-8/h7,9H,5H2,1-3H3 |
InChI Key |
DYNSRBFQZJZAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNN=C(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


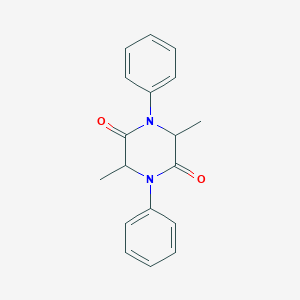
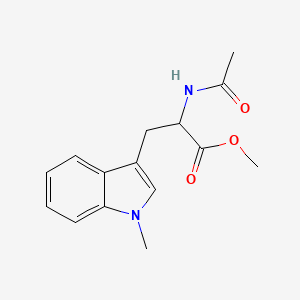

![N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14438351.png)
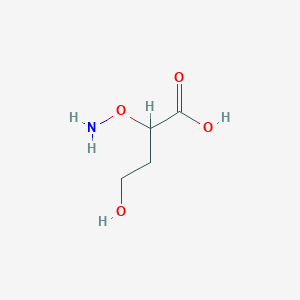
![diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14438383.png)
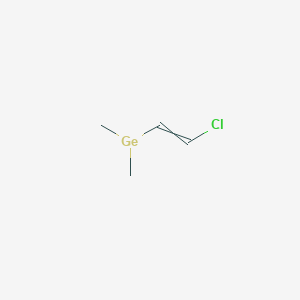
![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
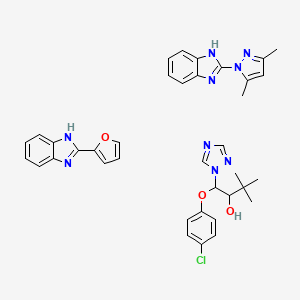
![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
